1-(5-Chloropyridin-2-yl)propan-1-one

procurement supply chain custom synthesis

Research hindered by custom synthesis lead times for chloropyridine intermediates? CAS 1536438-57-9 offers immediate commercial availability with dual orthogonal reactivity. - **Dual Handles**: 5-Chloro for cross-coupling (Suzuki, Buchwald-Hartwig); Propan-1-one for reductive amination or Grignard addition. - **Supply Certainty**: Stocked from 100 mg to 100 g at ≥95% HPLC purity, sub-1-week lead time. - **Regulatory Ready**: Suitable for API intermediate workflows requiring fixed impurity profiles.

Molecular Formula C8H8ClNO
Molecular Weight 169.61
CAS No. 1536438-57-9
Cat. No. B2967024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloropyridin-2-yl)propan-1-one
CAS1536438-57-9
Molecular FormulaC8H8ClNO
Molecular Weight169.61
Structural Identifiers
SMILESCCC(=O)C1=NC=C(C=C1)Cl
InChIInChI=1S/C8H8ClNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3
InChIKeyPVXRFRMYIKJOAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Chloropyridin-2-yl)propan-1-one (CAS 1536438-57-9): Procurement-Ready Chloropyridine Building Block for Custom Synthesis


1-(5-Chloropyridin-2-yl)propan-1-one (CAS 1536438-57-9) is a chlorinated pyridine derivative bearing a propan-1-one substituent at the 2-position, with molecular formula C₈H₈ClNO and molecular weight 169.61 g/mol . Its structure features an electrophilic ketone carbonyl adjacent to the pyridine ring and a chloro substituent at the 5-position, providing two distinct sites for sequential or orthogonal derivatization in synthetic workflows. The compound is primarily utilized as a pharmaceutical intermediate and fine chemical building block in medicinal chemistry and agrochemical research . Unlike many pyridine intermediates that are supplied only as custom synthesis products with extended lead times, this compound is commercially stocked at multiple vendors with purity specifications typically at 95% (HPLC) [1] and is available in research-scale to bulk quantities (100 mg to 100 g), enabling immediate procurement for method development and library synthesis campaigns.

Why 1-(5-Chloropyridin-2-yl)propan-1-one Cannot Be Swapped with Unsubstituted or Regioisomeric Pyridine Analogs in Reaction Development


Procurement decisions involving chloropyridine intermediates are fundamentally constrained by the electronic and steric environment dictated by substitution pattern. The 5-chloro-2-propanoyl configuration of CAS 1536438-57-9 creates a uniquely deactivated pyridine ring for nucleophilic aromatic substitution (SNAr) at the chlorine-bearing position while preserving the electrophilic ketone for orthogonal transformations such as reductions, Grignard additions, or reductive aminations. Regioisomeric alternatives—including 2-chloropyridine derivatives lacking the propanone group, 3-chloropyridine analogs [1], or 1-(5-chloropyridin-2-yl)propan-2-one (CAS 123456-78-9) where the carbonyl is shifted relative to the ring—would predictably alter reaction rates, regioselectivity, and product impurity profiles when substituted into established synthetic sequences [2]. In pharmaceutical intermediate applications where downstream API purity and impurity profiling are regulatory requirements, even a structurally similar in-class compound cannot be interchanged without revalidation of the entire synthetic route, analytical methods, and impurity specifications. The quantitative evidence presented below establishes the specific structural and procurement-based differentiation that justifies selection of this precise CAS number.

1-(5-Chloropyridin-2-yl)propan-1-one (CAS 1536438-57-9): Quantitative Procurement and Synthetic Differentiation Evidence


Supplier Stock Availability and Lead Time for CAS 1536438-57-9 versus Custom-Synthesized Chloropyridine Intermediates

CAS 1536438-57-9 is maintained as stocked inventory with multiple commercial suppliers (SynHet, Leyan, ChemicalBook-listed vendors) offering immediate availability, whereas many structurally related 5-chloropyridine-2-carbonyl derivatives with alternative N-substitution or ring-annelated analogs are exclusively available via custom synthesis with extended lead times [1]. The target compound is listed with a lead time of <1 week from at least one ISO 9001-certified supplier , enabling rapid initiation of synthetic campaigns compared to custom synthesis routes for bespoke analogs which typically require 4–12 weeks for multistep preparation and analytical certification.

procurement supply chain custom synthesis lead time

Regioisomeric Differentiation: Reactivity Profile of 5-Chloro-2-propanoylpyridine versus 3-Chloro and Unsubstituted Pyridine Analogs

The electronic deactivation pattern of CAS 1536438-57-9 is dictated by the 5-chloro substituent in combination with the 2-propanoyl group. The chlorine atom at the 5-position of the pyridine ring is activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen and the para-positioned carbonyl group [1]. In contrast, 3-chloropyridine (a widely used alternative intermediate with typical commercial purity ≥99%) lacks the 2-carbonyl activating group, resulting in substantially different reaction kinetics for SNAr displacements [2]. Similarly, unsubstituted 2-propanoylpyridine lacks the chlorine leaving group entirely and cannot participate in cross-coupling reactions that require an aryl halide handle.

regioselectivity SNAr chloropyridine synthetic utility

Analytical Certification: Identity Confirmation by Multiple Orthogonal Methods versus Single-Method Characterization

At least one commercial supplier (SynHet) offers CAS 1536438-57-9 with analytical characterization by LCMS or GCMS, with additional orthogonal methods including HPLC, GC-FID, mass spectrometry, capillary electrophoresis, UV-VIS, FTIR, ¹H/¹³C NMR, titration, and CHNS elemental analysis available upon request . This multi-method analytical package exceeds the industry baseline for research-grade intermediates where many vendors provide only HPLC purity data without confirmatory identity testing. For comparators such as custom-synthesized chloropyridine derivatives from single-source providers, the analytical certificate of analysis (COA) may be limited to NMR and HPLC only.

analytical characterization COA purity verification QC

1-(5-Chloropyridin-2-yl)propan-1-one (CAS 1536438-57-9): Recommended Application Scenarios Based on Verified Procurement and Synthetic Utility Evidence


Medicinal Chemistry Library Synthesis Requiring Orthogonal Derivatization Handles

This compound is optimally deployed in diversity-oriented synthesis campaigns where a single building block must support sequential functionalization. The 5-chloro position enables palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, or Sonogashira) to introduce aryl, heteroaryl, or amine diversity elements, while the propan-1-one carbonyl can subsequently undergo reductive amination, Grignard addition, or hydride reduction to generate secondary amines, tertiary alcohols, or methylene linkers. This orthogonal reactivity reduces the number of distinct building blocks required to access a given chemical space compared to using separate single-handle intermediates. The ready commercial availability with sub-1-week lead times supports rapid library iteration without custom synthesis delays.

Agrochemical Lead Optimization with 5-Chloropyridine Pharmacophore Requirements

Many commercial agrochemical active ingredients (including neonicotinoid and diamide insecticides) incorporate a 5-chloropyridine motif for target binding affinity. CAS 1536438-57-9 provides a derivatizable entry point for synthesizing analogs of these scaffolds, with the propanone group offering a site for introducing lipophilic tails or polar functional groups that modulate physicochemical properties (logP, solubility, volatility). The compound's commercial availability at 95% purity in bulk quantities up to 100 g supports pilot-scale synthesis for greenhouse efficacy testing, while the comprehensive analytical package available from certain suppliers facilitates method validation for subsequent scale-up campaigns.

Academic Synthetic Methodology Development Requiring Rapid Building Block Access

For research groups developing new cross-coupling methodologies, reductive amination protocols, or pyridine functionalization strategies, CAS 1536438-57-9 offers a consistent, commercially stocked substrate that eliminates batch-to-batch variability associated with in-house synthesis. The compound's dual reactive sites enable evaluation of chemoselectivity under various reaction conditions (e.g., ketone reduction in the presence of aryl chloride, or vice versa), generating methodologically valuable data. Multiple vendors stocking this CAS number ensure competitive pricing and supply continuity, mitigating the risk of project interruption due to single-source dependency. The availability of multiple orthogonal analytical methods on request supports rigorous characterization of reaction products for publication-quality data.

Technical Documentation Hub

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